molecular formula C14H19N3O2 B11556685 1,1'-(4-Nitrobenzene-1,3-diyl)dipyrrolidine

1,1'-(4-Nitrobenzene-1,3-diyl)dipyrrolidine

Cat. No.: B11556685
M. Wt: 261.32 g/mol
InChI Key: PXDJSUVMLSUBMG-UHFFFAOYSA-N
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Description

1-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PYRROLIDINE is a complex organic compound featuring a pyrrolidine ring attached to a nitro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PYRROLIDINE typically involves the following steps:

    Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where pyrrolidine reacts with the nitro-substituted phenyl compound under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PYRROLIDINE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrrolidine ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.

Scientific Research Applications

1-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PYRROLIDINE has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential therapeutic properties.

    Materials Science: The compound’s unique structural features make it suitable for developing advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studying the interactions of pyrrolidine derivatives with biological targets, aiding in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PYRROLIDINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s binding affinity to target proteins, influencing their activity and function.

Comparison with Similar Compounds

    Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.

    Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.

    Pyrrolizines: Compounds with significant pharmacological properties.

Uniqueness: 1-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PYRROLIDINE is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

1-(4-nitro-3-pyrrolidin-1-ylphenyl)pyrrolidine

InChI

InChI=1S/C14H19N3O2/c18-17(19)13-6-5-12(15-7-1-2-8-15)11-14(13)16-9-3-4-10-16/h5-6,11H,1-4,7-10H2

InChI Key

PXDJSUVMLSUBMG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCC3

Origin of Product

United States

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